molecular formula C9H8ClN3O2 B1321517 Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310442-40-1

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1321517
M. Wt: 225.63 g/mol
InChI Key: VRETWQDNVUPEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of triazines, which are heterocyclic compounds containing at least one nitrogen atom in the ring structure. Triazines are known for their various applications in medicinal chemistry and agriculture due to their biological activities.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate chromeno pyrimidine compound involves reactions with hydrazonyl halides to furnish various triazine derivatives . Another method includes the reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-oxazolines . Additionally, a novel compound related to the triazine family was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a three-step reaction . These methods highlight the diverse synthetic routes available for triazine derivatives.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in various bonding interactions. For example, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines exhibit dynamic behavior in solution, with restricted rotation about the amino-triazine bond and tautomerism . The solid-state structure of these compounds is stabilized by intra- and intermolecular hydrogen bonds . Similarly, cocrystals of 6-chlorouracil and triazine derivatives show hydrogen-bond-based synthon motifs, with solvent molecules contributing to the stabilization of the crystal packing .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions due to their reactive sites. The intermediate chromeno pyrimidine compound can react with different reagents to yield triazine and triazepine derivatives, showcasing the versatility of triazine chemistry . The reaction with chloroacetonitrile, for example, furnished a specific triazine compound . Moreover, the synthesis of 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine from tritox through cyclization demonstrates another chemical transformation within the triazine family .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and substituents like chloro groups can affect the compound's reactivity, solubility, and stability. The restricted rotation and tautomerism observed in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines indicate the impact of molecular structure on their physical properties . The formation of hydrogen and halogen bonds in cocrystals also reflects the chemical properties of triazine derivatives, as these interactions are crucial for the assembly and stability of the crystal structures .

Scientific Research Applications

Synthesis in Radiochemistry

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, the synthesis of carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging p38α mitogen-activated protein kinase is a notable application. The reference standards of this compound and related derivatives were synthesized with moderate to excellent yields, demonstrating its utility in creating targeted tracers for radiochemistry and medical imaging applications (Wang, Gao, & Zheng, 2014).

Novel Compound Synthesis

This compound is also integral in the synthesis of novel chemical entities. A variant, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a new route. This process demonstrates the compound's versatility in synthesizing structurally diverse molecules, potentially useful in various chemical and pharmaceutical research contexts (Lil, 2015).

Antitumor Agent Research

Research on pyrrolo[2,1-f][1,2,4]triazine derivatives, including methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, has shown promise in the development of novel antitumor agents. These derivatives exhibit selective inhibitory effects against specific tumor cells, suggesting potential applications in cancer therapy (Zhang et al., 2018).

One-Pot Preparation for Derivatives

The compound is also used in one-pot preparation methods for generating pyrrolo[2,1-f]-[1,2,4]triazine derivatives. This method demonstrates its role in streamlined, efficient chemical synthesis processes, useful in various research and industrial applications (Quintela, Moreira, & Peinador, 1996).

Environmental Science Applications

In environmental science, derivatives of triazine, similar to methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, are used as model compounds to investigate non-extractable triazine residues in environmental matrices. This application is important for understanding the environmental impact and behavior of these chemical compounds (Dankwardt et al., 1996).

properties

IUPAC Name

methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-5-6(9(14)15-2)3-13-7(5)8(10)11-4-12-13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRETWQDNVUPEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620553
Record name Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS RN

310442-40-1
Record name Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 3
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Citations

For This Compound
2
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
The reference standards methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10a), methyl 4-(2-methyl-5-(ethoxycarbamoyl)…
Number of citations: 12 www.sciencedirect.com
J Hynes Jr, AJ Dyckman, S Lin… - Journal of medicinal …, 2008 - ACS Publications
A novel structural class of p38 mitogen-activated protein (MAP) kinase inhibitors consisting of substituted 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazines has been discovered. An initial …
Number of citations: 91 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.